The compound 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic organic molecule belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is notable for its diverse biological activities and potential therapeutic applications. The specific compound in question features a complex structure that includes multiple pyrazole and pyridine rings, which contribute to its chemical reactivity and biological function.
Research on pyrazolo[3,4-b]pyridines has proliferated over the years, with numerous studies documenting their synthesis and applications. Notably, the compound has been referenced in various chemical databases and scientific literature, indicating its relevance in medicinal chemistry and drug development .
This compound can be classified as:
The synthesis of 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions that may include condensation reactions between various pyrazole derivatives and electrophiles.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., ethanol), and reaction time to maximize yield and selectivity for the desired product . Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compounds.
The molecular structure of 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid consists of:
The molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 262.31 g/mol. The structural configuration allows for potential interactions with biological targets due to its polar functional groups.
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions involving this compound often require specific conditions to favor desired pathways, such as controlling pH or using catalysts to enhance reaction rates .
The mechanism by which 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its biological effects typically involves:
Studies indicate that compounds within this class exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses .
The physical properties include:
Chemical properties include:
The primary applications of 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lie in medicinal chemistry:
This compound exemplifies the rich potential inherent in heterocyclic chemistry for developing novel therapeutics with targeted actions against specific diseases.
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, distinguished by its planar, bicyclic framework that serves as a bioisostere of purine nucleobases. This structural mimicry enables targeted interactions with ATP-binding sites in diverse enzyme systems, particularly protein kinases. Computational studies confirm that the 1H-tautomer exhibits superior stability over the 2H-form by approximately 37 kJ/mol (9 kcal/mol), attributed to its capacity for full aromatic delocalization across both rings [2]. This inherent stability underpins its pharmaceutical utility, with over 300,000 documented derivatives referenced in more than 5,500 scientific publications and patents. The scaffold’s versatility is further evidenced by its presence in 14 investigational or approved drugs, including two clinical-stage kinase inhibitors, highlighting its central role in modern drug discovery pipelines [2].
Substituent engineering at key positions on the pyrazolo[3,4-b]pyridine core directly modulates biological activity, solubility, and target selectivity. Statistical analysis of known derivatives reveals distinct preferences:
Table 1: Prevalence of Key Substituents in 1H-Pyrazolo[3,4-b]pyridine Derivatives
Position | Top Substituents | Frequency (%) | Biological Impact |
---|---|---|---|
N1 | Methyl | 31.9 | Blocks tautomerism, simplifies synthesis |
Other alkyl | 23.0 | Modulates lipophilicity | |
Phenyl | 15.0 | Enables π-stacking interactions | |
C3 | Methyl | 46.77 | Steric shielding of core |
Hydrogen | 30.83 | Allows functionalization | |
Amino | 4.69 | Hydrogen-bond donation/acceptance | |
C6 | Heteroaryl (e.g., pyrazole) | ~5.0* | Extends binding interactions, improves solubility |
*Estimated from patent/reference analysis [2]
Synthetic methodologies capitalize on this versatility, with Gould-Jacobs cyclizations and hydrazine-mediated ring closures enabling efficient derivatization [9]. The strategic incorporation of a carboxylic acid at C4 (as in the focal compound) introduces pH-dependent ionization and metal-coordination capabilities absent in simpler alkyl/aryl analogs [6].
Carboxylic acid-functionalized pyrazolopyridines exhibit pronounced kinase inhibitory activity due to their capacity for ionic and hydrogen-bonding interactions with catalytic lysine or activation loop residues. The anionic carboxylate forms salt bridges with basic amino acid side chains (e.g., Lys295 in PKA), while adjacent heterocyclic nitrogen atoms mimic adenine’s hinge-binding motifs [5] [6]. This dual mechanism is exemplified by clinical-stage pyrazolopyrimidine kinase inhibitors (e.g., ibrutinib), where analogous carboxyl-free scaffolds rely solely on hinge binding. The 4-carboxylic acid moiety in 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid extends target engagement beyond the ATP pocket, potentially enhancing selectivity [4] [6].
Table 2: Bioactivity Profiles of Pyrazolo[3,4-b]pyridine Derivatives with Key Substituents
C4/C6 Modification | Reported Bioactivities | Target Enzymes/Receptors |
---|---|---|
C4-COO⁻ / C6-H (base scaffold) | Moderate kinase inhibition | CDK2, GSK-3β |
C4-COO⁻ / C6-aryl | Anticancer, antimicrobial | EGFR, Src, bacterial DHFR |
C4-COO⁻ / C6-heteroaryl (focal cmpd) | Enhanced kinase selectivity | PI3Kδ, mTOR, JAK2 |
C4-CN / C6-alkyl | Antiviral, anti-inflammatory | Adenosine receptors, TNF-α |
*Derived from activity mapping across structural classes [2] [5] [10]
The ethylpyrazole at C6 in the focal compound augments solubility via its rotatable linkage and exposed nitrogen atoms, while the 1,3-dimethyl groups at N1/C3 prevent metabolic N-oxidation and enforce planar geometry. This configuration exemplifies rational design balancing target affinity and drug-like properties [6] [10]. Pyrazolopyridine-carboxylic acids also demonstrate non-kinase activities, including antimicrobial and anti-inflammatory effects, underscoring their mechanistic versatility [10].
CAS No.: 112484-85-2
CAS No.: 10606-14-1